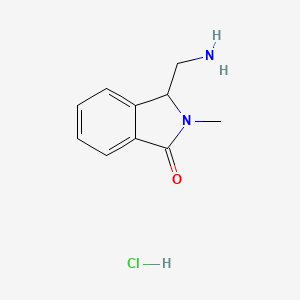

3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride

Description

3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a bicyclic heterocyclic compound featuring a fused isoindolinone core substituted with an aminomethyl group at position 3 and a methyl group at position 2. Key properties include:

- Molecular formula: C₁₀H₁₃ClN₂O

- Molecular weight: 212.68 g/mol

- CAS numbers: 2044872-82-2 (primary)

- Structure: Combines an isoindolinone scaffold with a protonated aminomethyl group, enhancing its solubility and reactivity in synthetic applications .

This compound serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes due to its structural mimicry of bioactive indole derivatives .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13;/h2-5,9H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCGPVYSOXKWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC=CC=C2C1=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Reduction of Isoindolone Derivatives: The starting material, 2-methyl-2,3-dihydro-1H-isoindol-1-one, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to introduce the aminomethyl group.

Amination Reactions:

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

Substitution Reactions: Substitution reactions can be carried out to replace functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction reactions can produce amines or alcohols.

Substitution Products: Substitution reactions can result in the formation of different derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one may exhibit anticancer properties. The structural characteristics of isoindole derivatives allow them to interact with various biological targets involved in cancer progression. For instance, studies have explored their effects on angiogenesis, a critical process in tumor growth and metastasis .

Neurological Applications : There is emerging evidence suggesting that isoindole derivatives can have neuroprotective effects. They may modulate neurotransmitter systems or provide protection against neurodegenerative conditions. The ability to cross the blood-brain barrier due to their lipophilic nature could enhance their therapeutic potential in treating disorders such as Alzheimer's disease or Parkinson's disease .

Synthesis and Derivatives

The synthesis of 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves multi-step reactions starting from simpler aromatic compounds. Various synthetic routes have been documented, showcasing the compound's versatility in chemical modifications which can lead to derivatives with enhanced biological activities .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated the efficacy of isoindole derivatives in inhibiting tumor cell proliferation in vitro. The compound showed significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, treatment with 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride resulted in improved cognitive function and reduced markers of oxidative stress. These findings support the hypothesis that this compound could be beneficial in developing therapeutic strategies for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Positional Isomers: 5-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one Hydrochloride

Functional Group Variants: 2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one Hydrochloride

Core Ring Modifications: 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride

- Molecular formula : C₁₀H₁₃ClN₂O .

- Key difference : Features an indol-2-one core instead of isoindol-1-one, with an ethyl substituent at position 4.

- Impact: The indol-2-one scaffold has a different electron density profile, which could influence interactions with aromatic residues in enzyme active sites.

Halogen-Substituted Analog: 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride

- Molecular formula : C₉H₉Cl₂N₂O .

- Key difference : Incorporates a chlorine atom at position 5.

- Impact: The electron-withdrawing chlorine atom increases molecular polarity and may enhance binding to targets requiring halogen bonding (e.g., kinase inhibitors). However, the smaller indol-2-one core reduces steric bulk compared to the isoindolinone scaffold .

Extended Chain Derivatives: 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-3-methyl-1-butanone Hydrochloride

- Molecular formula : C₁₃H₁₉ClN₂O .

- Key difference: Contains a branched butanone chain attached to an indole ring.

- Impact : The extended alkyl chain increases molecular weight (236.76 g/mol) and lipophilicity, which could improve tissue penetration but may also elevate metabolic instability .

Critical Analysis of Research Findings

- Positional Isomerism: The 3- vs. 5-aminomethyl substitution (isoindol-1-one) significantly impacts receptor engagement, as seen in docking studies with serotonin receptors .

- Functional Group Effects: Ketone-containing derivatives exhibit lower solubility in aqueous buffers (e.g., PBS) compared to aminomethyl analogues, limiting their in vivo utility .

- Halogenation : Chlorine substitution improves thermal stability (e.g., melting points ↑ by ~20°C) but may introduce toxicity risks in preclinical models .

Biological Activity

3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride (CAS: 2044872-82-2) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique isoindoline core structure, featuring both an amine and a carbonyl group, allows for diverse chemical reactivity and functionalization, making it a valuable scaffold for drug development and biological studies.

The compound has the molecular formula C₁₀H₁₃ClN₂O and a molar mass of approximately 202.68 g/mol. Its structure enables various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molar Mass | 202.68 g/mol |

| CAS Number | 2044872-82-2 |

| Appearance | White to off-white powder |

The biological activity of 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active site residues, while the carbonyl group may engage in polar interactions. This dual interaction capability can modulate the activity of target proteins, leading to various biological effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : The compound has been shown to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for regulating the cellular defense against oxidative stress. Inhibition of this interaction can lead to increased expression of antioxidant enzymes and protective responses against oxidative damage .

- Enzyme Inhibition : Research indicates that 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride may act as an inhibitor of various enzymes involved in metabolic pathways, thereby influencing cellular metabolism and potentially offering therapeutic benefits in metabolic disorders .

- Potential Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. Its ability to interact with specific receptors could make it a candidate for further investigation in cancer therapy .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antioxidant Mechanisms : A study published in Nature demonstrated that derivatives of isoindoline compounds could significantly upregulate Nrf2-mediated antioxidant responses in cellular models exposed to oxidative stress . This suggests that 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride may similarly enhance cellular defenses.

- Enzyme Interaction Studies : A detailed investigation into the binding affinity of this compound with various metabolic enzymes revealed promising inhibitory effects, indicating its potential application in the treatment of metabolic syndromes .

Research Findings

Recent research findings provide insights into the structure-activity relationship (SAR) of this compound:

- Binding Affinities : The binding affinities of 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride to target proteins were assessed using surface plasmon resonance (SPR) techniques. Results indicated a strong binding affinity comparable to known inhibitors of similar pathways .

- Pharmacokinetics : Studies on pharmacokinetics reveal that modifications to the isoindoline structure can enhance bioavailability and reduce metabolic degradation, potentially increasing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions using phthalimide derivatives as precursors. For example, analogous compounds (e.g., 3-aminoindolin-2-ones) are synthesized via cyclization of substituted anilines with α-ketoesters . Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) combined with spectroscopic validation (NMR, IR). Mass spectrometry (HRMS) and elemental analysis confirm molecular identity. Comparative retention times with reference standards (e.g., PubChem data) ensure purity thresholds >95% .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of isoindolinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and confirms the dihydroisoindole core, as demonstrated for structurally related compounds like 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one . Complementary techniques include:

- NMR : H and C NMR to assign protons and carbons, with DEPT-135 confirming CH/CH groups.

- IR : Stretching vibrations for amide (1650–1700 cm) and ammonium (2500–3000 cm) groups.

- UV-Vis : λmax analysis to assess conjugation in the isoindolinone ring .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally similar isoindolinone derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:

- Comparative Bioactivity Profiling : Use standardized in vitro assays (e.g., antimicrobial MIC testing) across multiple derivatives, as in ’s table comparing indole derivatives .

- Computational Docking : Molecular Operating Environment (MOE) software predicts binding affinities to target proteins (e.g., kinases) and identifies substituent effects .

- Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .

Q. What experimental strategies are recommended to study the hydrolytic stability of the aminomethyl group in aqueous buffers?

- Methodological Answer : Hydrolytic degradation studies should be conducted under physiologically relevant conditions (pH 7.4, 37°C) with LC-MS monitoring. Key steps:

- Kinetic Analysis : Quantify degradation products (e.g., free amine) over time using calibration curves.

- pH-Dependent Stability : Test buffers at pH 1–10 to identify labile regions. For example, ’s safety data highlights instability in acidic conditions .

- Stabilization Strategies : Use lyophilization or excipients (e.g., cyclodextrins) to mitigate hydrolysis .

Q. How can computational modeling guide the design of isoindolinone derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer : Leverage quantitative structure-property relationship (QSPR) models:

- Descriptor Calculation : Use software like MOE to compute logP, polar surface area (PSA), and H-bond donors/acceptors.

- BBB Prediction : Apply the "Rule of 3" (PSA < 90 Ų, logP 2–5) and validate with in situ perfusion assays.

- Dynamics Simulations : Molecular dynamics (MD) simulations assess membrane interaction using lipid bilayer models .

Methodological Considerations for Pharmacological Studies

Q. What controls and validation metrics are essential when evaluating isoindolinone derivatives for neuroprotective activity?

- Methodological Answer :

- Positive/Negative Controls : Include known neuroprotectants (e.g., memantine) and vehicle controls.

- Dose-Response Curves : Use 6–8 concentrations to calculate EC50/IC50 values.

- Biomarker Validation : Measure glutamate receptor inhibition (e.g., NMDA receptor binding assays) and oxidative stress markers (e.g., SOD activity) .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields and bioassay results across laboratories?

- Methodological Answer :

- Standardized Protocols : Publish detailed synthetic procedures (e.g., equivalents, temperature gradients) and raw spectral data.

- Interlab Collaborations : Participate in ring trials using shared reference compounds (e.g., ’s MFCD standards) .

- Open Data Repositories : Deposit datasets in platforms like RCSB PDB or PubChem to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.